molecular formula C4H5Br2F3 B3228513 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane CAS No. 1263377-32-7

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane

Cat. No. B3228513
CAS RN: 1263377-32-7
M. Wt: 269.89
InChI Key: IRARAEMEIJMJJN-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)propionic acid is an organic compound used as a building block for the preparation of beta-substituted acrylates . It has a molecular formula of C4H6Br2O2 .


Synthesis Analysis

This compound is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate . It also plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(bromomethyl)propionic acid can be viewed using Java or Javascript . The compound has a molecular weight of 245.897 .


Chemical Reactions Analysis

3-Bromo-2-(bromomethyl)propionic acid reacts with alkaline arsenite to yield (RS)-3-arsono-2-(hydroxymethyl)propionic acid . It is also used in the synthesis of beta-lactams by cyclization of the corresponding amide .


Physical And Chemical Properties Analysis

This compound appears as off-white to brown crystalline powder . It is soluble in acetic acid . The melting point is between 98-101 °C . The compound has a density of 2.121 g/cm3 .

Safety and Hazards

3-Bromo-2-(bromomethyl)propionic acid is classified as a corrosive material . It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Future Directions

As an organic building block, 3-Bromo-2-(bromomethyl)propionic acid has potential applications in the synthesis of various organic compounds. Its role in the synthesis of beta-lactams suggests potential applications in pharmaceutical chemistry .

properties

IUPAC Name

3-bromo-2-(bromomethyl)-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br2F3/c5-1-3(2-6)4(7,8)9/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRARAEMEIJMJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679332
Record name 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane

CAS RN

1263377-32-7
Record name 3-Bromo-2-(bromomethyl)-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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